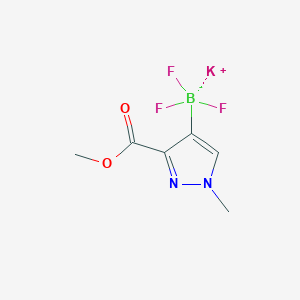
sodium;2-sulfanylbenzoate
Vue d'ensemble
Description
2,4,6-trinitrotoluene . This compound is a yellow, odorless, solid organic compound that is widely used as an explosive material. It is commonly known for its use in military applications and demolition activities due to its high explosive power and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene using a similar mixture of concentrated nitric acid and sulfuric acid.
Trinitration: Dinitrotoluene is finally nitrated to form 2,4,6-trinitrotoluene using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene in large reactors. The reaction conditions are carefully controlled to ensure the complete nitration of toluene and to minimize the formation of by-products. The final product is purified through recrystallization to obtain pure 2,4,6-trinitrotoluene.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitrobenzoic acid.
Reduction: It can be reduced to form aminodinitrotoluene and other related compounds.
Substitution: It can undergo substitution reactions with nucleophiles, such as hydroxide ions, to form trinitrophenol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include iron filings and hydrochloric acid.
Substitution: Common nucleophiles include hydroxide ions and ammonia.
Major Products:
Oxidation: Trinitrobenzoic acid.
Reduction: Aminodinitrotoluene.
Substitution: Trinitrophenol.
Applications De Recherche Scientifique
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive material in various chemical studies and experiments.
Biology: It is studied for its toxicological effects on living organisms and its environmental impact.
Medicine: Research is conducted on its potential use in targeted drug delivery systems due to its ability to release energy upon decomposition.
Industry: It is used in the production of explosives for mining, construction, and military applications.
Mécanisme D'action
The mechanism of action of 2,4,6-trinitrotoluene involves its decomposition upon detonation, which releases a large amount of energy in the form of heat and gas. The decomposition process involves the breaking of chemical bonds within the molecule, leading to the formation of nitrogen gas, carbon dioxide, and water. The rapid release of gas and heat results in an explosive force.
Comparaison Avec Des Composés Similaires
2,4-dinitrotoluene: Similar in structure but with two nitro groups instead of three.
2,4,6-trinitrophenol (picric acid): Similar in structure but with a hydroxyl group instead of a methyl group.
Uniqueness: 2,4,6-trinitrotoluene is unique due to its high stability and explosive power. Unlike 2,4-dinitrotoluene, which is less explosive, and 2,4,6-trinitrophenol, which is more sensitive to shock and friction, 2,4,6-trinitrotoluene offers a balance of stability and explosive force, making it ideal for various applications.
Propriétés
IUPAC Name |
sodium;2-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIZOJDXAXWHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid](/img/structure/B8004302.png)



![1-(3-methylbutyl)-4-[[1-(3-methylbutyl)quinolin-1-ium-4-yl]methylidene]quinoline;iodide](/img/structure/B8004334.png)


